molecular formula C14H24N2O4 B2876477 O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate CAS No. 1341035-13-9

O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate

Cat. No. B2876477
CAS RN: 1341035-13-9
M. Wt: 284.356
InChI Key: VASKQASZGABQFA-UHFFFAOYSA-N
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Description

O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound with the CAS Number: 1341035-13-9 . It has a molecular formula of C14H24N2O4 and a molecular weight of 284.3514 g/mol . The IUPAC name for this compound is 2-(tert-butyl) 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 . This code provides a unique representation of the molecular structure.

It should be stored at a temperature between 28 C .

Scientific Research Applications

Environmental Impact and Biodegradation

Oxygenates like O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate are commonly added to gasoline to enhance combustion efficiency. However, their widespread use has led to environmental concerns due to their presence in groundwater and surface waters, primarily in the USA. These compounds are notable for their water solubility and mobility, creating long pollution plumes in aquifers impacted by gasoline releases. Recent studies have focused on the microbial degradation of these compounds, with significant advances in understanding the microbiology behind the degradation of MTBE and other oxygenated gasoline additives. This research is crucial for developing biological treatments for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).

Synthesis and Molecular Structure

The compound has been synthesized as a cyclic amino acid ester and characterized using various spectroscopic techniques. The crystal structure of this compound has been determined, revealing its bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This structural analysis is vital for understanding the compound's chemical properties and potential applications (Moriguchi et al., 2014).

Catalytic Applications

In the field of catalysis, studies have examined the [3+2] cycloaddition reactions involving methylenelactams and nitrones. These reactions produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the compound's potential in synthetic organic chemistry. Such reactions are crucial for creating complex molecular structures used in various chemical applications (Chiaroni et al., 2000).

Conformational Analysis in Peptide Synthesis

Spirolactams, closely related to O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate, have been studied as conformationally restricted pseudopeptides. These compounds are synthesized for use in peptide synthesis as constrained surrogates for dipeptides. Their conformational properties have been analyzed using NMR experiments and molecular modeling, highlighting their potential as mimetics in peptide research (Fernandez et al., 2002).

Safety and Hazards

For first aid measures, it is advised to consult a physician and show the safety data sheet to the doctor in attendance . It is also recommended to move out of dangerous areas .

properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-15-7-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKQASZGABQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate

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